REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].F[B-](F)(F)F.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([N+]#N)=[CH:12][CH:11]=1>O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:1]#[N:2])=[CH:12][CH:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Cuprous cyanide
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.66 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.ClC1=CC=C(C=C1)[N+]#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred until it
|
Type
|
CUSTOM
|
Details
|
to react at room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by ethyl acetate
|
Type
|
CUSTOM
|
Details
|
had been formed in 75% yield
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |